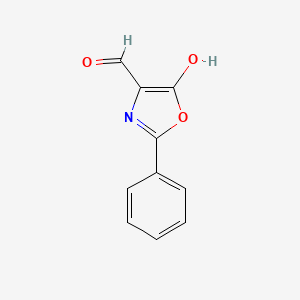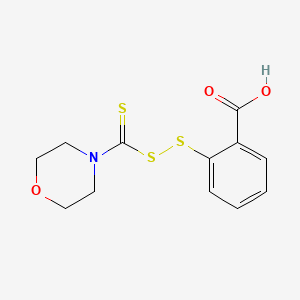![molecular formula C21H24N2O B14506481 1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine CAS No. 62811-31-8](/img/structure/B14506481.png)
1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features both an indene and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1H-indene-2-carbaldehyde with 1-(2-methoxyphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and lower costs .
Chemical Reactions Analysis
Types of Reactions
1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction could produce amines or hydrocarbons .
Scientific Research Applications
1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the piperazine moiety but lacks the indene group.
1H-Indene-2-carbaldehyde: Contains the indene moiety but lacks the piperazine group.
Uniqueness
1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the combination of the indene and piperazine moieties, which confer specific chemical and biological properties not found in the individual components.
Properties
CAS No. |
62811-31-8 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(1H-inden-2-ylmethyl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C21H24N2O/c1-24-21-9-5-4-8-20(21)23-12-10-22(11-13-23)16-17-14-18-6-2-3-7-19(18)15-17/h2-9,14H,10-13,15-16H2,1H3 |
InChI Key |
ZHSXYEIMUDUTOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



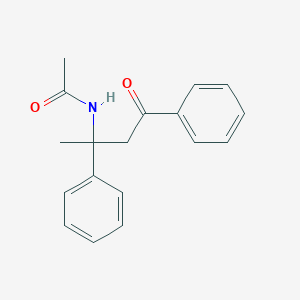
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

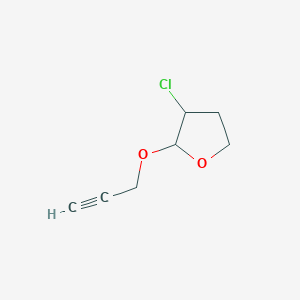
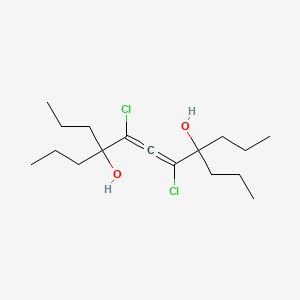
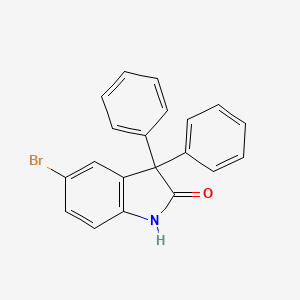
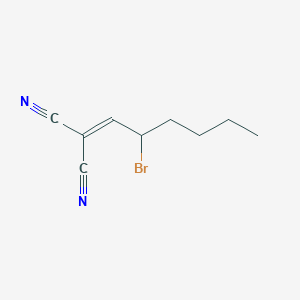
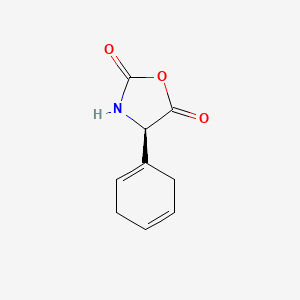
![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)

